molecular formula C15H31Cl2N3O2 B2483233 1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1396782-33-4

1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

Cat. No. B2483233
CAS RN: 1396782-33-4
M. Wt: 356.33
InChI Key: FCTJZPBIXFBYNC-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex synthesis processes and multifunctional applications. Its structure suggests potential for significant biological activity, given the presence of azepan (a seven-membered heterocyclic ring containing nitrogen) and piperazine (a six-membered heterocyclic ring containing two nitrogen atoms) moieties.

Synthesis Analysis

Synthesis of compounds similar to the target molecule often involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, compounds with piperazine and azepan moieties have been synthesized using click chemistry approaches and other conventional methods, indicating a complex synthesis pathway that may involve nucleophilic substitution, ring closure, and functional group transformations (Govindhan et al., 2017).

Molecular Structure Analysis

The structure of similar compounds has been characterized using techniques such as IR, NMR, MS, and single-crystal XRD analysis. These methods provide detailed insights into the molecular arrangement, confirming the presence of targeted functional groups and the overall molecular geometry. For example, the use of Hirshfeld surfaces computational method and crystallography has helped in understanding the intermolecular interactions and stability of these compounds (Govindhan et al., 2017).

Chemical Reactions and Properties

Compounds with azepan and piperazine units exhibit a range of chemical reactions, primarily due to their multiple reactive sites. These reactions include nucleophilic addition, cyclization, and electrophilic substitution. The presence of these moieties also imparts the compounds with specific chemical properties such as basicity due to the nitrogen atoms and potential for forming hydrogen bonds, which can affect their solubility and stability.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, can be influenced by the presence of heteroatoms, which impact the compound's polarity and hydrogen-bonding capacity. Techniques like TGA and DSC are utilized to analyze the thermal stability of these compounds, providing critical information for their handling and storage (Govindhan et al., 2017).

Scientific Research Applications

Asymmetric Synthesis and Transformation

Chiral piperazine and 1,4-diazepane annulated β-lactams have been prepared through reduction and transformation processes, indicating the utility of similar compounds in the synthesis of functionalized piperazines and diazepanes with potential biological activity (Dekeukeleire et al., 2012).

Synthesis and Biological Activity

Conazole analogues, including 1,2,4-triazole derivatives containing a piperazine nucleus, have been synthesized and evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities. This research demonstrates the potential of piperazine derivatives in the development of new antifungal agents (Mermer et al., 2018).

Design and Pharmacological Evaluation

Novel piperazine derivatives have been designed and evaluated for antidepressant and antianxiety activities, showcasing the therapeutic potential of piperazine-based compounds in neuropsychiatric disorders (Kumar et al., 2017).

Antibacterial, Antifungal, and Cytotoxic Activities

A series of azole-containing piperazine derivatives have been synthesized and tested for their antibacterial, antifungal, and cytotoxic activities, revealing significant in vitro efficacy against various strains and cancer cell lines (Gan et al., 2010).

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.2ClH/c1-14(19)12-16-8-10-17(11-9-16)13-15(20)18-6-4-2-3-5-7-18;;/h14,19H,2-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTJZPBIXFBYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)N2CCCCCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

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